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Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664

An In-depth Technical Guide to LSZ-102

This guide provides a comprehensive overview of the chemical and pharmacological properties
of LSZ-102, a potent and orally bioavailable selective estrogen receptor degrader (SERD). It is
intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

LSZ-102 is a non-steroidal small molecule designed for the treatment of estrogen receptor-
positive (ER+) breast cancer.[1]

IUPAC Name: (E)-3-[4-[[2-[2-(1,1-difluoroethyl)-4-fluorophenyl]-6-hydroxy-1-benzothiophen-
3-ylJoxy]phenyl]prop-2-enoic acid[2]

e Molecular Formula: C2sH17F304S[2][3][4]
e Molecular Weight: 470.46 g/mol [3][4]
e CAS Number: 2135600-76-7[2][4]

« SMILES Code: 0=C(0)/C=C/C1=CC=C(OC2=C(C3=CC=C(F)C=C3C(F)
(F)C)SC4=CC(0)=CC=C42)C=C1[4]

Mechanism of Action

LSZ-102 functions as a selective estrogen receptor degrader (SERD).[4][5] Upon
administration, it binds to the estrogen receptor (ERa) and induces a conformational change
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that leads to the degradation of the receptor.[2][6] This action prevents the activation of ER-
mediated signaling pathways, which are crucial for the proliferation and survival of ER-
expressing cancer cells.[6] By eliminating the receptor, LSZ-102 effectively inhibits the growth
of ER-positive tumors.[2] This mechanism is particularly relevant in cases of resistance to other
endocrine therapies, such as those involving activating mutations in the estrogen receptor gene
(ESR1).[7][8]
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Mechanism of action for LSZ-102.
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Quantitative Data

LSZ-102 has been evaluated in a Phase I/lb clinical trial (NCT02734615) as a monotherapy
and in combination with the CDK4/6 inhibitor ribociclib and the PI3Ka inhibitor alpelisib in
patients with heavily pretreated ER-positive breast cancer.[2][8][9][10]

Table 1: Clinical Efficacy of LSZ-102 (Phase I/lb Trial)[7][8][10]

L .. Median
Objective Clinical .
Number of . Progression-
Treatment Arm . Response Benefit Rate .
Patients Free Survival
Rate (ORR) (CBR)
(PFS)
LSZ-102
78 1.3% 9.1% 1.8 months
Monotherapy
LSZ-102 +
S 76 15.8% - 16.9% 35.1% - 35.5% 6.2 months
Ribociclib
LSZ-102 +
o 39-43 5.4% - 7.0% 18.9% - 20.9% 3.5 months
Alpelisib
Table 2: Preclinical Pharmacokinetic Data[11]
Species Oral Bioavailability (F) Primary Metabolism Route
Rat 7-33% Glucuronidation

Human (predicted) Low Sulfation

Experimental Protocols
Synthesis of LSZ-102 Analogues

The synthesis of LSZ-102 and its analogues involves multi-step chemical reactions. Key
strategies include the construction of the benzothiophene core via Higa cyclization, late-stage
phenolation using a Pd-catalyzed hydroxylation, and a final assembly through a Pd-catalyzed
C—H activation step.[12] Below is a generalized protocol for a Suzuki coupling step used in the
synthesis of related compounds.[13]
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Experimental Workflow: Suzuki Coupling for Intermediate Synthesis

Start Materials:

Suzuki Coupling Reaction: |
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Workflow for Suzuki coupling.

Detailed Protocol:

o Reaction Setup: A mixture of the brominated intermediate (e.g., intermediate 51, 1
equivalent), the corresponding boronic acid or ester (1.2 equivalents), potassium carbonate
(3 equivalents), and a palladium catalyst such as Pd(dppf)Clz (0.1 equivalents) is prepared in
a degassed solvent system like 1,4-dioxane and water (4:1 ratio).[13]

e Heating: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.qg.,
nitrogen or argon) and stirred for several hours until the starting material is consumed, as
monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).[14]

o Workup: After cooling to room temperature, the mixture is diluted with water and extracted
with an organic solvent such as ethyl acetate. The combined organic layers are washed with
brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure.[13]

 Purification: The crude product is purified by column chromatography on silica gel to yield the
desired coupled product.[13]

In-Cell Western Blot for ERa Degradation

This protocol is used to quantify the degradation of ERa in cancer cells following treatment with
a SERD like LSZ-102.[13]

e Cell Culture: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
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Compound Treatment: Cells are treated with various concentrations of LSZ-102 or a vehicle
control for a specified period (e.g., 24 hours).

Fixation and Permeabilization: The cells are fixed with a formaldehyde-based solution and
then permeabilized with a Triton X-100 solution.

Blocking: Non-specific binding is blocked using a suitable blocking buffer (e.g., LI-COR
Odyssey Blocking Buffer).

Antibody Incubation: Cells are incubated with a primary antibody against ERa, followed by a
secondary antibody conjugated to a near-infrared fluorophore (e.g., IRDye 800CW). A DNA
stain (e.g., Drag5) is used for normalization.

Detection and Analysis: The plate is scanned using an imaging system like the LI-COR
Odyssey. The integrated intensity of the ERa signal is normalized to the DNA stain signal.
The percentage of ERa remaining is calculated by comparing the normalized signal in
treated wells to that in vehicle-treated control wells.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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